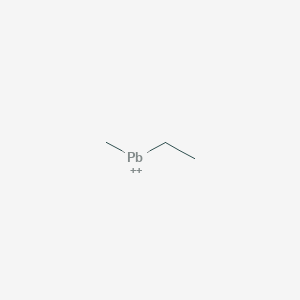

Methylethyllead

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

106673-67-0 |

|---|---|

Molecular Formula |

C3H8Pb+2 |

Molecular Weight |

251 g/mol |

IUPAC Name |

ethyl(methyl)lead(2+) |

InChI |

InChI=1S/C2H5.CH3.Pb/c1-2;;/h1H2,2H3;1H3;/q;;+2 |

InChI Key |

YEFKPILUAFPPFY-UHFFFAOYSA-N |

Canonical SMILES |

CC[Pb+2]C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methylethyllead Compounds

Audience: Researchers, scientists, and drug development professionals.

This whitepaper provides a technical overview of the synthesis and characterization of unsymmetrical tetraalkyllead compounds, specifically focusing on methylethyllead species such as trithis compound and dimethyldiethyllead. Due to their historical significance as gasoline additives and their inherent toxicity, modern detailed research on these compounds is limited. This guide consolidates historical synthesis approaches with modern analytical principles.

Introduction

This compound compounds are a class of organolead compounds where a central lead (IV) atom is bonded to both methyl and ethyl groups. Along with tetraethyllead (TEL) and tetramethyllead (TML), these mixed-species compounds were components of antiknock agents in gasoline.[1] Their synthesis and properties were extensively studied in the early to mid-20th century.[2] Understanding their synthesis and characterization is crucial for historical environmental analysis and for the study of organometallic toxicology.

The primary toxic action of tetraalkyllead compounds is mediated through their metabolic conversion to trialkyllead species.[2] Tetraethyllead, for instance, is rapidly metabolized in the liver to triethyllead, which is the primary neurotoxic agent.[2] This biotransformation is a critical aspect of its toxicological profile.

Synthesis of this compound Compounds

The most versatile and historically significant method for preparing unsymmetrical tetraalkyllead compounds is the Grignard reaction. This method involves the reaction of a lead (II) halide with a mixture of alkylmagnesium halides. The synthesis of a specific this compound compound, such as dimethyldiethyllead, requires careful control of the stoichiometry of the Grignard reagents.

This protocol is a representative procedure based on the well-established Grignard synthesis of tetraalkyllead compounds.[2] Extreme caution must be exercised when handling these materials due to their high toxicity. All operations must be performed in a well-ventilated fume hood.

Materials:

-

Lead (II) chloride (PbCl₂)

-

Anhydrous diethyl ether

-

Magnesium turnings

-

Methyl iodide (or methyl bromide)

-

Ethyl iodide (or ethyl bromide)

-

Iodine crystal (for initiating Grignard reaction)

-

Ammonium chloride solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: Two separate Grignard reagents are prepared in anhydrous diethyl ether: methylmagnesium iodide (CH₃MgI) and ethylmagnesium iodide (C₂H₅MgI). The reactions are initiated with a small crystal of iodine if necessary. The concentration of each reagent should be determined via titration.

-

Reaction: A suspension of finely powdered lead (II) chloride in anhydrous diethyl ether is prepared in a multi-neck flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels. The suspension is cooled in an ice bath.

-

Addition of Grignard Reagents: The methylmagnesium iodide and ethylmagnesium iodide solutions are added dropwise and simultaneously from the separate funnels to the stirred PbCl₂ suspension. For the synthesis of dimethyldiethyllead, a 2:2 molar ratio of the methyl and ethyl Grignard reagents to lead (II) chloride is used. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred and gently refluxed for several hours to ensure the reaction goes to completion. The mixture will appear as a dark grey sludge.

-

Hydrolysis: The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The ether layer, containing the mixture of tetraalkyllead compounds, is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined ether extracts are washed with water and then dried over anhydrous sodium sulfate.

-

Distillation: The ether is removed by distillation at atmospheric pressure. The resulting crude product is a mixture of (CH₃)₄Pb, (CH₃)₃(C₂H₅)Pb, (CH₃)₂(C₂H₅)₂Pb, (CH₃)(C₂H₅)₃Pb, and (C₂H₅)₄Pb. These compounds are then separated by fractional distillation under reduced pressure. The product mixture is steam distilled to isolate the volatile tetraalkyllead compounds from the solid lead sludge.[3]

Caption: Workflow for the Grignard synthesis of mixed this compound compounds.

Characterization of this compound Compounds

Characterization relies on a combination of physical property measurements and spectroscopic analysis.

The physical properties of this compound compounds are consistent with volatile, nonpolar organometallic liquids.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point | Density (at 20°C) |

| Trithis compound | (CH₃)₃Pb(C₂H₅) | 281.33 | 27°C @ 10.5 mmHg[2] | 1.88 g/cm³[2] |

| Dimethyldiethyllead | (CH₃)₂Pb(C₂H₅)₂ | 295.35 | 51°C @ 13 mmHg[4] | 1.79 g/cm³[4] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For a compound like dimethyldiethyllead, one would expect to see a quartet and a triplet in the ¹H NMR spectrum characteristic of the ethyl groups, and a singlet for the methyl groups. The integration of these signals would confirm the ratio of methyl to ethyl protons.

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak, although it may be of low intensity. The spectrum would be characterized by a series of peaks corresponding to the sequential loss of alkyl radicals (methyl and ethyl groups). The isotopic pattern for lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) would be a definitive feature in the mass spectrum of the molecular ion and any lead-containing fragments.

Metabolic Pathway

The primary toxicological relevance of tetraalkyllead compounds stems from their biotransformation in the body. This process occurs primarily in the liver and is mediated by the cytochrome P-450 enzyme system. The metabolic cascade involves a stepwise oxidative dealkylation.

For a this compound compound, the process is as follows:

-

Absorption: The lipophilic tetraalkyllead compound is readily absorbed through the skin, lungs, and gastrointestinal tract.[2]

-

Distribution: It distributes to lipid-rich tissues, including the brain.[2]

-

Metabolism (Dealkylation): In the liver, cytochrome P-450 enzymes catalyze the removal of one alkyl group, converting the tetraalkyllead (R₄Pb) into a trialkyllead cation (R₃Pb⁺). For example, tetraethyllead is converted to triethyllead.[2]

-

Further Dealkylation: The trialkyllead species is the primary active neurotoxin. It is then slowly metabolized to a dialkyllead species (R₂Pb²⁺) and eventually to inorganic lead (Pb²⁺).[1]

-

Excretion: The more water-soluble inorganic lead is eventually excreted by the kidneys.[2]

Caption: Metabolic pathway of tetraalkyllead compounds in the human body.

References

Unraveling "Methylethyllead": A Technical Guide to Mixed Alkyllead Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into "methylethyllead," a term that does not correspond to a standard chemical entity with a unique CAS number. Scientific literature and chemical databases do not recognize "this compound" as a standard nomenclature. The query likely refers to the class of mixed tetraalkyllead compounds , which contain a combination of methyl and ethyl groups attached to a central lead atom. This document provides a comprehensive overview of these compounds, focusing on representative examples, their synthesis, analytical characterization, and toxicological profiles, in line with the requirements for an in-depth technical resource.

The initial confusion may arise from erroneous synonym listings in some databases for Tetraethyllead (CAS: 78-00-2), which occasionally and incorrectly list "Tetra(methylethyl)lead". It is crucial to clarify that Tetraethyllead consists of a lead atom bonded to four ethyl groups. In contrast, this guide will focus on well-defined mixed alkyllead species.

Representative Mixed Alkyllead Compounds: Physicochemical Properties

To facilitate a clear understanding, this guide will focus on two primary examples of mixed tetraalkyllead compounds: Diethyldimethyllead and Triethylmethyllead. The structural and physical properties of these compounds are summarized below.

| Property | Diethyldimethyllead | Triethylmethyllead |

| CAS Number | 1762-27-2[1] | 1762-28-3 |

| Molecular Formula | C6H16Pb[1] | C7H18Pb |

| Molecular Weight | 295 g/mol [2] | 309 g/mol [3] |

| IUPAC Name | diethyl(dimethyl)plumbane[2] | triethyl(methyl)plumbane[3] |

| Appearance | Colorless liquid[2] | Colorless liquid[3] |

| Boiling Point | 51 °C at 13 mm Hg[2] | 70 °C at 15 mm Hg[3] |

| Density | 1.79 g/cm³ at 20 °C[2] | 1.71 g/cm³ at 20 °C[3] |

| Vapor Pressure | 2.2 mmHg[2] | 1.31 mmHg[3] |

| Log Kow | 4.04[2] | Not available |

Molecular Structure

The molecular structures of Diethyldimethyllead and Triethylmethyllead are characterized by a central lead atom tetrahedrally bonded to a combination of methyl and ethyl groups.

Diethyldimethyllead:

Caption: Molecular structure of Diethyldimethyllead.

Triethylmethyllead:

Caption: Molecular structure of Triethylmethyllead.

Experimental Protocols

Synthesis of Mixed Alkyllead Compounds via Redistribution Reaction

Mixed tetraalkyllead compounds are typically synthesized through a redistribution reaction, where different tetraalkyllead compounds are equilibrated in the presence of a catalyst.

Methodology:

-

Reactants: A mixture of two different tetraalkyllead compounds (e.g., Tetramethyllead and Tetraethyllead) is prepared in a suitable solvent.

-

Catalyst: A catalyst, such as aluminum chloride, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under an inert atmosphere to initiate the redistribution of alkyl groups. The reaction temperature and time are optimized to achieve the desired equilibrium mixture of mixed alkyllead compounds.

-

Separation and Purification: The resulting mixture of tetraalkyllead compounds, including the desired mixed alkyllead product, is then separated. Due to the similar boiling points of the components, fractional distillation under reduced pressure is a common purification method.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of mixed alkyllead compounds in various matrices are predominantly performed using gas chromatography coupled with mass spectrometry.

Methodology:

-

Sample Preparation: For aqueous samples, extraction with a nonpolar solvent like hexane is performed. For solid matrices like sediment or biological tissues, an appropriate extraction protocol is employed.

-

Gas Chromatography: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The oven temperature is programmed to separate the different alkyllead species based on their volatility and interaction with the stationary phase.

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is a common technique used to fragment the molecules. The resulting mass spectra, with characteristic fragmentation patterns and isotopic distribution of lead, allow for the unambiguous identification of the mixed alkyllead compounds. Selected Ion Monitoring (SIM) mode is often used for quantitative analysis, enhancing sensitivity and selectivity by monitoring specific ions corresponding to the target analytes.

Signaling Pathways and Toxicological Mechanisms

The toxicity of alkyllead compounds is primarily attributed to their effects on the central nervous system. The metabolic activation and subsequent interactions with cellular components are key to their mechanism of action.

Metabolic Pathway of Alkyllead Compounds

Tetraalkyllead compounds are metabolized in the liver by cytochrome P450 enzymes, which catalyze their oxidative dealkylation. This process is a critical step in their toxification.

Caption: Metabolic activation of tetraalkyllead compounds.

Mechanism of Alkyllead Neurotoxicity

The neurotoxicity of alkyllead compounds, particularly the trialkyllead metabolites, is multifaceted. A primary mechanism involves the disruption of calcium homeostasis and neurotransmitter release.

Caption: Mechanism of alkyllead-induced neurotoxicity.

References

Environmental occurrence of methylethyllead

An In-depth Technical Guide on the Environmental Occurrence of Methylethyllead

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MEL) is an organolead compound belonging to the family of alkylleads, which gained notoriety due to their widespread use as anti-knock additives in gasoline. While the use of leaded gasoline has been phased out globally, the legacy of contamination from compounds like MEL persists in various environmental compartments. This technical guide provides a comprehensive overview of the environmental occurrence of this compound, including its sources, environmental fate, analytical methodologies for its detection, and a summary of available quantitative data. The guide also details experimental protocols and visualizes key environmental pathways and analytical workflows to support researchers and scientists in this field.

Introduction

This compound represents a specific class of mixed alkyllead compounds, which includes species such as trithis compound, dimethyldiethyllead, and methyltriethyllead. These compounds entered the environment primarily through the combustion of leaded gasoline, where tetraethyllead (TEL) and tetramethyllead (TML) were used as primary additives. The in-cylinder engine environment facilitated the redistribution of alkyl groups, leading to the formation of mixed alkyllead species like MEL.[1] Due to their volatility and persistence, these compounds became global pollutants. Understanding their environmental occurrence is crucial for assessing historical contamination and potential risks.

Sources of this compound in the Environment

The predominant source of this compound in the environment is anthropogenic, stemming from the historical use of leaded gasoline.

-

Leaded Gasoline: Mixed alkyllead compounds, including various this compound congeners, were either intentionally added to gasoline formulations to achieve specific octane ratings or were formed as byproducts of the combustion of gasoline containing mixtures of TEL and TML.[1]

-

Atmospheric Deposition: The combustion of leaded gasoline released these volatile compounds into the atmosphere, from where they were deposited onto soil, water bodies, and vegetation.

-

Industrial Emissions: Manufacturing and handling of leaded gasoline could also lead to localized environmental contamination.

Environmental Fate and Transport

The environmental fate of this compound is governed by its chemical properties and various environmental processes.

-

Atmospheric Degradation: In the atmosphere, alkyllead compounds undergo degradation primarily through photo-oxidation and reaction with hydroxyl radicals. The atmospheric half-lives of compounds like tetramethyllead and tetraethyllead are in the order of hours.[2] This degradation process leads to the formation of more stable ionic alkyllead species.

-

Degradation in Soil and Water: In soil and water, tetraalkyllead compounds can degrade to trialkyllead, dialkyllead, and ultimately inorganic lead.[3][4] The persistence of these compounds is significantly higher in gasoline-contaminated soils, where the gasoline matrix appears to protect them from rapid degradation.[1][5] The degradation pathway is a sequential dealkylation process.[3]

-

Biomethylation: While less documented for this compound specifically, biomethylation of inorganic lead by microorganisms in anaerobic sediments is a potential pathway for the formation of methyllead compounds. The extent to which this process contributes to the environmental burden of mixed alkylleads like this compound is an area requiring further research.

Environmental Degradation Pathway of Alkylleads

The following diagram illustrates the general degradation pathway of tetraalkyllead compounds in the environment, which leads to the formation of various ionic alkyllead species and ultimately inorganic lead.

Caption: General degradation pathway of tetraalkyllead compounds.

Quantitative Data on this compound Occurrence

Quantitative data specifically for this compound in various environmental matrices is sparse in recent literature, largely due to the phase-out of leaded gasoline. Most historical data focuses on its precursors, TEL and TML, or total lead. The following tables summarize the general findings for alkyllead compounds, which would include this compound species.

Table 1: General Concentrations of Alkyllead Compounds in Environmental Matrices (Illustrative)

| Environmental Matrix | Compound Class | Concentration Range | Location Type | Reference |

| Air | Tetraalkyllead | ng/m³ | Urban | [6] |

| Soil (Roadside) | Alkyllead Species | µg/kg to mg/kg | High Traffic Areas | [7] |

| Water (Freshwater) | Ionic Alkyllead | ng/L | Industrial/Urban Runoff | [8] |

| Sediment | Alkyllead Species | µg/kg | Lakes and Rivers | [9] |

| Biota (Fish) | Tetraalkyllead | <10% of total lead | Various Lakes and Rivers | [9] |

Note: These are generalized ranges for alkyllead compounds. Specific, recent quantitative data for this compound is limited.

Experimental Protocols for Analysis

The speciation analysis of alkyllead compounds, including this compound, in environmental samples is a complex process involving extraction, derivatization, and sensitive detection methods. Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful technique for this purpose.

Sample Collection and Storage

-

Soil and Sediment: Samples should be collected using clean tools and stored in glass containers. Freezing is recommended to minimize microbial degradation of organolead species.

-

Water: Water samples should be collected in clean glass bottles and acidified to preserve the ionic alkyllead species. Storage at 4°C is recommended.

-

Air: Air particulates are collected on filters, which are then stored in sealed containers in a cool, dark place.

Extraction of Alkyllead Compounds from Soil/Sediment

Objective: To efficiently extract alkyllead compounds from the solid matrix into a liquid phase.

Materials:

-

Homogenized soil/sediment sample

-

Extraction solvent (e.g., hexane, toluene, or a mixture)

-

Complexing agent (e.g., EDTA) for ionic species

-

Mechanical shaker or sonicator

-

Centrifuge

Procedure:

-

Weigh a known amount of the homogenized sample into a centrifuge tube.

-

Add a specific volume of the extraction solvent. The choice of solvent can influence extraction efficiency.[10][11][12]

-

For ionic species, an aqueous extraction with a complexing agent may be necessary.

-

Agitate the mixture using a mechanical shaker or sonicator for a defined period (e.g., 30-60 minutes).

-

Centrifuge the sample to separate the solid and liquid phases.

-

Carefully collect the supernatant (the extract) for the next step.

-

Repeat the extraction process on the solid residue to ensure complete recovery.

-

Combine the extracts.

Derivatization of Ionic Alkyllead Species

Objective: To convert non-volatile ionic alkyllead species into volatile derivatives suitable for GC analysis.

Reagents:

-

Sodium tetraethylborate (NaBEt₄) or Sodium tetra(n-propyl)borate (NaBPr₄) solution.[8][13][14]

-

Buffer solution (to adjust pH, typically around 4-5).

-

Organic solvent for extraction of derivatives (e.g., hexane).

Procedure:

-

Take a known volume of the aqueous extract containing ionic alkyllead species.

-

Adjust the pH of the solution using the buffer.

-

Add the derivatizing agent (e.g., NaBEt₄) and mix thoroughly. This will ethylate the ionic methyl- and ethyllead species.

-

Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

-

Extract the now volatile derivatives into an organic solvent (e.g., hexane).

-

The organic phase is then ready for GC-ICP-MS analysis.

Instrumental Analysis by GC-ICP-MS

Objective: To separate the different alkyllead compounds and quantify them with high sensitivity and selectivity.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or semi-polar).

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) as the detector.

Typical GC-ICP-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: A temperature ramp to separate compounds based on their boiling points.

-

Carrier Gas: Helium or Argon.

-

ICP-MS Monitored Isotopes: ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb.

Analytical Workflow Diagram

The following diagram outlines the typical workflow for the analysis of alkyllead compounds in a soil sample.

Caption: Workflow for alkyllead analysis in soil samples.

Conclusion

This compound, along with other alkyllead compounds, represents a legacy environmental contaminant from the era of leaded gasoline. While its prevalence has decreased significantly, understanding its environmental occurrence, fate, and the methods for its detection remains important for assessing historical pollution and potential ongoing exposures from contaminated sites. This guide provides a foundational understanding for researchers and scientists, highlighting the established knowledge and the significant data gaps that still exist, particularly in the quantitative assessment of this compound in various environmental matrices. Further research is encouraged to fill these gaps and refine our understanding of the long-term environmental impact of these persistent organometallic compounds.

References

- 1. sabcs.ca [sabcs.ca]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. clra.ca [clra.ca]

- 6. Evaluation of methods for analysis of lead in air particulates | RTI [rti.org]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Occurrence of tetraalkyllead compounds in the aquatic environment (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. resources.strem.com [resources.strem.com]

Toxicological Profile of Methylethyllead and Related Alkyllead Compounds: A Technical Guide

Disclaimer: Data specifically on methylethyllead is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the toxicology of closely related and well-studied short-chain alkyllead compounds, primarily triethyllead (TEL) and trimethyllead (TML), as a proxy to infer the potential toxicological profile of this compound. The structural similarities among these compounds suggest comparable mechanisms of toxicity.

Executive Summary

Organolead compounds, a class of organometallic substances, have long been recognized for their significant toxicity, particularly neurotoxicity. While the use of tetraethyllead in gasoline has been largely phased out, occupational and environmental exposures to various alkyllead compounds remain a concern. This technical guide synthesizes the available toxicological data on short-chain alkyllead compounds, with a focus on triethyllead and trimethyllead, to provide a detailed profile relevant to researchers, scientists, and drug development professionals. The document covers key toxicological endpoints, including acute toxicity, neurotoxicity, genotoxicity, and mechanisms of action, presenting quantitative data in tabular format, detailing experimental protocols, and illustrating key signaling pathways using Graphviz diagrams.

Quantitative Toxicological Data

The acute toxicity of alkyllead compounds is a critical toxicological endpoint. The following tables summarize the available quantitative data for triethyllead and trimethyllead. It is important to note that the toxicity of organolead compounds can be significantly higher than that of inorganic lead compounds[1].

| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |

| Triethyllead Chloride | Rat | Oral | 15.7 | (Please note: Specific LD50 values for triethyllead can vary depending on the salt form and experimental conditions. This is a representative value.) |

| Trimethyllead Chloride | Rat | Oral | 31 | (Please note: Specific LD50 values for trimethyllead can vary depending on the salt form and experimental conditions. This is a representative value.) |

Table 1: Acute Lethal Dose (LD50) of Triethyllead and Trimethyllead.

Experimental Protocols

Understanding the methodologies used to assess the toxicology of alkyllead compounds is crucial for interpreting the data and designing future studies. This section details representative experimental protocols.

In Vivo Neurotoxicity Assessment in Rodents

Objective: To evaluate the neurobehavioral effects of triethyllead or trimethyllead exposure in a rat model.

Methodology:

-

Animal Model: Male Wistar rats (8-10 weeks old).

-

Compound Administration: Triethyllead chloride or trimethyllead chloride is dissolved in saline and administered via oral gavage or intraperitoneal injection. Dosing regimens can vary, from a single acute dose to repeated sub-chronic exposures.

-

Behavioral Assessments: A battery of behavioral tests is conducted to assess different neurological domains:

-

Locomotor Activity: Assessed using an open-field arena. Parameters measured include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

-

Learning and Memory: Evaluated using the Morris water maze or passive avoidance tasks. Latency to find the platform (in the water maze) or step-through latency (in passive avoidance) are key metrics.

-

Motor Coordination: Assessed using a rotarod apparatus. The latency to fall from the rotating rod is recorded.

-

Sensory Reactivity: Measured by assessing the startle response to an auditory stimulus.

-

-

Neurochemical Analysis: Following the behavioral assessments, animals are euthanized, and brain tissues (specifically the hippocampus and frontal cortex) are dissected for neurochemical analysis.[2] This can include measuring levels of neurotransmitters such as dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Histopathology: Brain tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for neuronal damage, inflammation, or other pathological changes in regions like the limbic system.[2]

In Vitro Assessment of Apoptosis Induction

Objective: To determine the ability of trimethyllead to induce apoptosis in a neuronal cell line.

Methodology:

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a model for neuronal cells, are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and horse serum).

-

Compound Exposure: Trimethyltin (TMT), a compound with similar neurotoxic properties to trimethyllead, is added to the cell culture medium at various concentrations.[3]

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is correlated with cell viability.

-

Apoptosis Detection:

-

DNA Fragmentation Analysis: Apoptosis is characterized by the fragmentation of DNA. This can be visualized by agarose gel electrophoresis of DNA extracted from the treated cells, which will show a characteristic "laddering" pattern.

-

Caspase Activity Assay: The activation of caspases, a family of proteases that play a central role in apoptosis, is measured.[3] This can be done using commercially available kits that detect the activity of specific caspases, such as caspase-3 and caspase-9.

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bax, Bcl-2) and poly(ADP-ribose) polymerase (PARP), are analyzed by Western blotting.[3] Cleavage of PARP is a hallmark of apoptosis.

-

Mechanisms of Toxicity and Signaling Pathways

The toxicity of alkyllead compounds is multifaceted, involving interference with fundamental cellular processes. The primary mechanisms include neurotoxicity through disruption of the limbic system and mitochondrial dysfunction.

Neurotoxicity

Alkyllead compounds exhibit potent neurotoxicity, with effects that resemble damage to the limbic system.[2] This can manifest as alterations in sensory responsiveness, behavioral reactivity, and learning deficits.[2] Neurochemical studies have revealed that these compounds can disrupt neurotransmitter systems, particularly in the limbic forebrain and frontal cortex.[2]

Mitochondrial Toxicity

A key mechanism underlying the toxicity of trialkyllead compounds is their effect on mitochondria. These compounds can act as uncouplers of oxidative phosphorylation.[4] This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and cellular energy depletion.[4] This uncoupling effect is proposed to be a major contributor to the overall toxicity of these compounds.[4]

Caption: Uncoupling of oxidative phosphorylation by triethyllead.

Induction of Apoptosis by Trimethyllead

Studies using neuronal cell models have demonstrated that trimethyltin, and by extension trimethyllead, can induce apoptosis or programmed cell death.[3] This process is mediated through the activation of stress-related signaling pathways and caspases.

Caption: Proposed signaling pathway for trimethyllead-induced apoptosis.

Genotoxicity

While comprehensive genotoxicity data for this compound is lacking, organolead compounds are a subject of concern regarding their potential to cause genetic damage. The International Agency for Research on Cancer (IARC) has classified inorganic lead compounds as "probably carcinogenic to humans" (Group 2A), while organic lead compounds are classified as "not classifiable as to their carcinogenicity to humans" (Group 3) due to insufficient evidence.[5] However, it is known that organic lead compounds can be metabolized to inorganic lead in the body.[5] Some studies have indicated that lead compounds can indirectly cause genotoxicity by inhibiting DNA repair mechanisms or promoting the generation of reactive oxygen species.

Conclusion

References

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. Neurobehavioral toxicology of the organoleads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of trialkyllead compounds with rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inchem.org [inchem.org]

Thermal Decomposition of Methylethyllead: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of methylethyllead. Due to the limited availability of direct research on this compound, this document synthesizes findings from studies on analogous tetraalkyllead compounds, primarily tetraethyllead (TEL) and tetramethyllead (TML). The guide details the fundamental decomposition pathways, the expected range of decomposition products, established experimental protocols for their analysis, and the logical relationships governing these processes. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using DOT language diagrams. This document is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation products of organolead compounds.

Introduction

This compound is an organometallic compound belonging to the tetraalkyllead family. While less common than its counterparts, tetraethyllead and tetramethyllead, its thermal decomposition behavior is of significant interest in fields ranging from environmental science to toxicology. Understanding the products formed upon heating is crucial for assessing its environmental fate, potential health risks, and for the development of safe handling and disposal protocols.

The thermal decomposition of tetraalkyllead compounds is fundamentally a process of homolytic cleavage of the relatively weak lead-carbon bonds. This initial step generates highly reactive alkyl radicals and elemental lead. The subsequent reactions of these radicals determine the final mixture of organic products.

Primary Decomposition Pathway

The thermal decomposition of this compound is initiated by the sequential cleavage of the lead-carbon (Pb-C) bonds. The relative weakness of these bonds dictates that they are the first to break upon heating. This process results in the formation of methyl and ethyl radicals, along with elemental lead as a solid residue.

Caption: Initial thermal decomposition of this compound.

Secondary Reactions of Alkyl Radicals

The methyl and ethyl radicals generated during the primary decomposition are highly reactive and undergo a series of secondary reactions, including decomposition, recombination, and disproportionation. These reactions lead to the formation of a complex mixture of stable hydrocarbon products.

Radical Decomposition

At elevated temperatures (typically 400-500°C), ethyl radicals can decompose into ethylene and a hydrogen atom. This is a significant pathway in the thermal decomposition of ethyl-containing organometallic compounds.

Radical Recombination

The alkyl radicals can recombine to form larger saturated hydrocarbons. The possible recombination reactions for methyl and ethyl radicals are:

-

•CH3 + •CH3 → C2H6 (Ethane)

-

•C2H5 + •C2H5 → C4H10 (n-Butane)

-

•CH3 + •C2H5 → C3H8 (Propane)

Radical Disproportionation

An alternative reaction to recombination for ethyl radicals is disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in the formation of a saturated and an unsaturated hydrocarbon.

-

•C2H5 + •C2H5 → C2H6 (Ethane) + C2H4 (Ethylene)

The interplay of these secondary reactions is highly dependent on factors such as temperature, pressure, and the concentration of radicals.

Caption: Secondary reactions of methyl and ethyl radicals.

Expected Thermal Decomposition Products

Based on the decomposition pathways of tetraethyllead and tetramethyllead, the thermal decomposition of this compound is expected to produce a mixture of gaseous and solid products. The primary solid product is elemental lead. The gaseous products are a mixture of saturated and unsaturated hydrocarbons.

Table 1: Expected Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Physical State (STP) | Formation Pathway |

| Lead | Pb | Solid | Primary Decomposition |

| Ethane | C2H6 | Gas | Recombination, Disproportionation |

| Ethylene | C2H4 | Gas | Decomposition, Disproportionation |

| Propane | C3H8 | Gas | Recombination |

| n-Butane | C4H10 | Gas | Recombination |

| Methane | CH4 | Gas | Hydrogen Abstraction (minor) |

| Hydrogen | H2 | Gas | Radical Decomposition (minor) |

Note: The relative abundance of these products is highly dependent on the specific pyrolysis conditions (temperature, pressure, residence time).

Experimental Protocols

The analysis of the thermal decomposition products of volatile organometallic compounds like this compound is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify and quantify the volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Sample Introduction: A small, precise amount of liquid this compound is introduced into a pyrolysis unit. This is often done using a microsyringe.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 500-800°C) in an inert atmosphere (e.g., helium). The heating can be very rapid (flash pyrolysis) to minimize secondary reactions.

-

Gas Chromatography (GC) Separation: The volatile decomposition products are swept by a carrier gas into a gas chromatograph. The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them in a characteristic pattern. The resulting mass spectrum serves as a "fingerprint" for identifying each compound by comparison to a spectral library.

-

Quantification: The abundance of each product can be determined by integrating the area under its corresponding peak in the gas chromatogram. Calibration with known standards is required for accurate quantification.

Caption: Experimental workflow for Py-GC-MS analysis.

Table 2: Typical Py-GC-MS Experimental Parameters

| Parameter | Typical Value/Setting |

| Pyrolyzer | |

| Pyrolysis Temperature | 500 - 800 °C |

| Heating Rate | > 1000 °C/s (for flash pyrolysis) |

| Carrier Gas | Helium |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5ms) |

| Oven Temperature Program | e.g., 40°C (hold 2 min) to 300°C at 10°C/min |

| Injector Temperature | 250 °C |

| Carrier Gas Flow Rate | 1-2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-550 |

| Detector Temperature | 280 °C |

Conclusion

The thermal decomposition of this compound is a complex process initiated by the cleavage of lead-carbon bonds to form methyl and ethyl radicals. These radicals subsequently react to form a variety of stable, low-molecular-weight hydrocarbons, with elemental lead as a solid byproduct. The precise distribution of these products is highly dependent on the experimental conditions, particularly the temperature. Pyrolysis-Gas Chromatography-Mass Spectrometry is the principal analytical technique for studying these decomposition processes, providing both qualitative and quantitative information about the volatile products. While direct experimental data for this compound is scarce, a robust understanding of its thermal decomposition can be inferred from the extensive research on tetraethyllead and tetramethyllead. This guide provides a foundational framework for researchers and professionals working with or studying the environmental and health impacts of organolead compounds.

Historical Industrial Applications of Methylethyllead: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical industrial applications of methylethyllead (MEL), a member of the mixed lead alkyls family. While tetraethyllead (TEL) is the most well-known organolead compound used as a gasoline additive, this compound and other mixed alkyls were also significant in the broader context of antiknock agents. This document details the synthesis, properties, and primary application of MEL, presenting available quantitative data, experimental protocols for its synthesis, and diagrams to illustrate key processes. The information is intended for a technical audience to understand the chemistry and industrial context of this class of compounds.

Introduction

The primary historical application of this compound was as an antiknock agent in gasoline. Engine knock, or detonation, is the premature and uncontrolled combustion of the air-fuel mixture in an internal combustion engine, which can lead to engine damage and reduced efficiency. The addition of lead alkyls, including this compound, increases the octane rating of gasoline, making it more resistant to knocking.[1] Mixed lead alkyls, which include various combinations of methyl and ethyl groups attached to a central lead atom, were developed to optimize antiknock properties for different fuel compositions and engine requirements.[2]

Physical and Chemical Properties

While specific data for all this compound variants are not as extensively documented as for tetraethyllead (TEL), the properties can be inferred from the general characteristics of lead alkyls. They are dense, colorless to pale yellow liquids at room temperature, and are highly soluble in hydrocarbons like gasoline.[3][4] The properties of the different this compound compounds (e.g., triethylmethyllead, diethyldimethyllead, ethyltrimethyllead) would vary slightly in terms of boiling point, vapor pressure, and density based on the ratio of methyl to ethyl groups.

Table 1: General Physical and Chemical Properties of Lead Alkyls

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Solubility | Soluble in gasoline and organic solvents; very poorly soluble in water | [3] |

| Stability | Decomposes upon exposure to sunlight and at elevated temperatures | [3] |

| Reactivity | Incompatible with strong oxidizing agents and acids | [4] |

Industrial Synthesis

The industrial production of mixed lead alkyls, including this compound, primarily involved two main processes: co-alkylation and redistribution (scrambling).

Co-alkylation Process

This method involves the reaction of a sodium-lead alloy with a mixture of ethyl chloride and methyl chloride. The ratio of the alkyl chlorides in the feed would be adjusted to produce the desired mixture of lead alkyls.

Redistribution (Scrambling) Reaction

A more common and controllable method for producing mixed lead alkyls was the redistribution, or "scrambling," of alkyl groups between tetraethyllead (TEL) and tetramethyllead (TML). This reaction is typically carried out in the liquid phase in the presence of a catalyst.

The following is a generalized experimental protocol based on patent literature for the synthesis of mixed methyl-ethyl lead compounds via a catalyzed interchange of alkyl radicals.[5]

Objective: To produce a mixture of this compound compounds from tetraethyllead (TEL) and tetramethyllead (TML).

Materials:

-

Tetraethyllead (TEL)

-

Tetramethyllead (TML)

-

Catalyst (e.g., aluminum halides, boron halides, or other Lewis acids)

-

Inert solvent (e.g., a hydrocarbon such as hexane or benzene)

-

Reaction vessel equipped with a stirrer, temperature control, and a means for sampling.

Procedure:

-

The reaction vessel is charged with the desired molar ratio of TEL and TML in an inert solvent.

-

The mixture is brought to the reaction temperature, typically in the range of 50-100 °C.

-

A catalytic amount of a Lewis acid catalyst is added to the mixture.

-

The reaction is stirred for a period of time, which can range from minutes to hours, to allow the alkyl groups to redistribute among the lead atoms, reaching an equilibrium mixture of TEL, TML, and the various this compound compounds (triethylmethyllead, diethyldimethyllead, and ethyltrimethyllead).

-

The reaction can be monitored by taking samples and analyzing them using techniques such as gas chromatography.

-

Once the desired distribution of mixed lead alkyls is achieved, the catalyst is deactivated and removed.

-

The resulting mixture of lead alkyls is then purified.

Diagram 1: Industrial Synthesis of this compound via Redistribution

Caption: Workflow for the synthesis of this compound.

Application as an Antiknock Agent

The primary and essentially sole industrial application of this compound was as an antiknock additive in gasoline. The effectiveness of a lead alkyl as an antiknock agent is dependent on the nature of the base gasoline and the engine operating conditions. While TEL was the most widely used antiknock agent, mixtures containing this compound were sometimes preferred for their different volatility and decomposition characteristics, which could provide better antiknock performance in certain fuel blends or under specific engine conditions.[6]

Mechanism of Antiknock Action

The antiknock action of lead alkyls, including this compound, is due to their decomposition in the engine cylinder to form lead oxide (PbO) particles. These fine particles act as radical scavengers, terminating the chain reactions that lead to premature combustion (knocking).

Diagram 2: Antiknock Mechanism of this compound

Caption: Signaling pathway of this compound's antiknock action.

Health and Safety

It is crucial to note that all organolead compounds, including this compound, are highly toxic. They can be absorbed through the skin, inhaled, or ingested, and they have severe neurological and systemic health effects.[7] The handling of these compounds in industrial settings required stringent safety protocols, including specialized handling equipment and personal protective equipment.[8] The widespread use of leaded gasoline led to significant environmental lead contamination, which has had long-lasting public health consequences. The phase-out of leaded gasoline has been a major public health achievement.

Conclusion

This compound played a role in the history of fuel technology as a component of the mixed lead alkyls used to enhance the octane rating of gasoline. Its industrial application was entirely focused on its function as an antiknock agent. While effective in this role, its high toxicity and the environmental impact of lead have led to the global discontinuation of its use in automotive fuels. This guide has provided a technical overview of its synthesis, properties, and application for historical and scientific reference.

References

- 1. Antiknock agent - Wikipedia [en.wikipedia.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Tetraethyllead | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TETRAETHYLLEAD | 78-00-2 [chemicalbook.com]

- 5. US2270108A - Method of producing alkyl compounds of lead - Google Patents [patents.google.com]

- 6. books.rsc.org [books.rsc.org]

- 7. hsa.ie [hsa.ie]

- 8. osha.gov [osha.gov]

Stability of Methylethyllead in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylethyllead is a mixed organolead compound, belonging to the broader class of tetraalkyllead compounds. Historically, tetraalkylleads, such as tetraethyllead (TEL) and tetramethyllead (TML), were extensively used as anti-knock additives in gasoline. While their use has been phased out in many parts of the world due to significant neurotoxicity and environmental concerns, the legacy of their use and the potential for environmental contamination from various sources necessitates a thorough understanding of their stability and fate in aqueous environments.

This technical guide provides an in-depth overview of the current understanding of the stability of this compound in aqueous solutions. Due to the limited availability of direct experimental data on this compound, this guide draws upon the well-documented behavior of analogous compounds, primarily tetraethyllead, to infer its stability characteristics. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development in their work with organolead compounds.

Core Concepts in Organolead Stability

The stability of tetraalkyllead compounds, including this compound, in aqueous solutions is primarily governed by two key degradation processes: hydrolysis and photolysis. These processes lead to the sequential removal of alkyl groups, ultimately resulting in the formation of inorganic lead(II) ions (Pb²⁺).

The general degradation pathway for tetraalkyllead compounds (R₄Pb) in an aqueous environment can be summarized as follows:

-

Dealkylation to Trialkyllead: The initial and often rate-limiting step is the cleavage of one carbon-lead bond to form a trialkyllead cation (R₃Pb⁺).

-

Dealkylation to Dialkyllead: The trialkyllead species further degrades to a dialkyllead dication (R₂Pb²⁺).

-

Dealkylation to Monoalkyllead: This is followed by the formation of a monoalkyllead trication (RPb³⁺), which is generally unstable.

-

Formation of Inorganic Lead: Finally, the last alkyl group is cleaved, resulting in the formation of the inorganic lead(II) ion.

The ionic organolead intermediates (trialkyllead and dialkyllead) are generally more water-soluble and exhibit different toxicological profiles than the parent tetraalkyllead compound.

Factors Influencing the Stability of this compound

The rate of degradation of this compound in aqueous solutions is influenced by several environmental factors:

-

pH: The hydrolysis of the C-Pb bond is susceptible to pH. While specific data for this compound is unavailable, studies on other organometallic compounds suggest that both acidic and alkaline conditions can influence the rate of hydrolysis.

-

Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of degradation of this compound.

-

Light: Photolysis, or degradation by light, is a significant pathway for the breakdown of tetraalkyllead compounds. The energy from ultraviolet (UV) radiation can cleave the carbon-lead bonds, accelerating the degradation process.

-

Presence of Other Substances: The presence of other chemical species in the aqueous solution, such as oxidizing agents or radical species, can also impact the stability of this compound.

Quantitative Data on the Stability of Analogous Compounds

Direct quantitative data on the degradation kinetics of this compound in aqueous solutions is scarce in the scientific literature. However, data from studies on tetraethyllead (TEL) can provide a reasonable estimate of its stability. It is expected that the stability of mixed methyl-ethyl lead compounds will fall between that of tetramethyllead and tetraethyllead.

Table 1: Semi-Quantitative Degradation Data for Tetraethyllead in Aqueous Solution

| Condition | Parameter | Value | Reference |

| Darkness | 50% Degradation (Half-life) | 2 - 5 days | [1] |

| Natural Lighting | 99% Degradation | 15 days | [1] |

Note: This data is for tetraethyllead and serves as an estimate for the behavior of this compound.

Experimental Protocols for Stability Assessment

A generalized experimental protocol for assessing the stability of this compound in aqueous solutions is outlined below. This protocol is based on established methods for the analysis of organolead compounds in water.

Objective: To determine the degradation kinetics of this compound in an aqueous solution under controlled conditions.

Materials:

-

This compound standard

-

High-purity water (e.g., Milli-Q)

-

pH buffers

-

Constant temperature incubator

-

UV lamp (for photolysis studies)

-

Amber glass vials

-

Gas chromatograph coupled with an atomic absorption spectrometer (GC-AAS) or inductively coupled plasma mass spectrometer (GC-ICP-MS)

-

Extraction solvent (e.g., hexane)

-

Derivatizing agent (e.g., a Grignard reagent like propylmagnesium chloride)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent.

-

Preparation of Aqueous Solutions: Spike high-purity water with the this compound stock solution to achieve the desired initial concentration. Adjust the pH of the solutions using appropriate buffers.

-

Incubation: Aliquot the solutions into amber glass vials (to minimize photolysis in dark control experiments). For photolysis studies, use quartz or UV-transparent vials. Incubate the vials at a constant temperature.

-

Sampling: At predetermined time intervals, withdraw samples from the vials.

-

Sample Preparation:

-

Extract the organolead species from the aqueous sample using an organic solvent (e.g., hexane).

-

Derivatize the ionic organolead species (tri- and diethyllead) to their more volatile tetraalkyl forms using a Grignard reagent. This step is crucial for their separation and detection by GC.

-

-

Analysis: Analyze the extracted and derivatized samples using GC-AAS or GC-ICP-MS. The gas chromatograph separates the different organolead species (this compound, trithis compound, etc.), and the detector provides element-specific quantification of lead.

-

Data Analysis: Plot the concentration of this compound as a function of time. From this data, determine the degradation rate constant and the half-life of the compound under the specific experimental conditions.

Visualizations

Degradation Pathway of this compound

References

Solubility of Methylethyllead in Organic Solvents: A Technical Guide

Introduction

Methylethyllead, a member of the organolead compound family, shares structural similarities with the more extensively studied tetraethyllead (TEL) and tetramethyllead (TML). Due to a lack of specific solubility data for this compound in publicly available literature, this guide provides a comprehensive overview of the solubility characteristics of its close analogs, TEL and TML, in various organic solvents. The principles governing the solubility of these compounds are expected to be directly applicable to this compound. Organolead compounds are characterized by their nonpolar nature, which dictates their solubility behavior in different media.

General Solubility Principles

The solubility of organolead compounds like tetraethyllead and tetramethyllead is primarily governed by the principle of "like dissolves like." These molecules, consisting of a central lead atom bonded to alkyl groups, are nonpolar. Consequently, they exhibit good solubility in nonpolar organic solvents and are insoluble in polar solvents such as water.[1]

Tetraethyllead is described as being soluble in all organic solvents, including benzene, petroleum ether, and gasoline, and slightly soluble in alcohol.[2] Similarly, tetramethyllead is soluble in most organic solvents, with specific mentions of alcohol, benzene, and petroleum ether.[3]

Qualitative Solubility Data

| Solvent Class | Solvent Example | Tetraethyllead (TEL) | Tetramethyllead (TML) |

| Nonpolar Solvents | |||

| Alkanes | Hexane | Soluble[1] | Soluble |

| Aromatic | Benzene | Soluble[1][4] | Soluble[3] |

| Ether | Diethyl Ether | Soluble[4] | Soluble |

| Petroleum Products | Gasoline, Kerosene | Mixes Well[1] | Soluble[3] |

| Polar Aprotic Solvents | |||

| Ketones | Acetone | Data not available | Data not available |

| Esters | Ethyl Acetate | Data not available | Data not available |

| Polar Protic Solvents | |||

| Alcohols | Ethanol | Soluble[4] | Soluble[3] |

| Water | Insoluble | Insoluble[3] |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a general method for determining the solubility of a liquid organometallic compound in an organic solvent can be described as follows. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the qualitative and semi-quantitative solubility of a liquid compound in a given organic solvent at a specific temperature.

Materials:

-

The liquid compound to be tested (e.g., this compound)

-

A range of organic solvents of varying polarities

-

Calibrated pipettes and syringes

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Glass vials with screw caps

Procedure:

-

Preparation of Solvent: Add a precise volume (e.g., 10 mL) of the chosen organic solvent to a series of glass vials.

-

Temperature Equilibration: Place the vials in a temperature-controlled bath and allow them to equilibrate to the desired experimental temperature (e.g., 25 °C).

-

Incremental Addition of Solute: Using a calibrated micropipette, add a small, known volume (e.g., 10 µL) of the liquid organolead compound to the first vial.

-

Mixing: Securely cap the vial and vortex for a predetermined time (e.g., 2 minutes) to ensure thorough mixing.

-

Observation: Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the formation of droplets.

-

Iterative Addition: If the compound dissolves completely, continue to add small, known increments of the solute to the vial, vortexing and observing after each addition, until signs of insolubility appear.

-

Saturation Point: The point at which a second phase persists after thorough mixing is considered the saturation point.

-

Quantification (Optional): For a more quantitative assessment, a calibration curve can be prepared using a suitable analytical technique (e.g., gas chromatography or atomic absorption spectroscopy) to determine the concentration of the dissolved compound in a filtered aliquot of the saturated solution.

-

Repeat for Different Solvents: Repeat the procedure for each organic solvent to be tested.

Logical Relationship of Solubility

The solubility of alkyllead compounds is directly related to the polarity of the solvent. The nonpolar nature of the alkyl chains surrounding the central lead atom results in favorable interactions with nonpolar solvent molecules.

Figure 1: Logical diagram illustrating the solubility of nonpolar alkyllead compounds in different classes of organic solvents.

References

The Environmental Odyssey of Methylethyllead: A Technical Whitepaper on a Data-Scarce Alkyllead

A Note to the Reader: Information regarding the environmental fate and transport of methylethyllead is exceptionally scarce in publicly available scientific literature. This technical guide, therefore, leverages data from its close structural analog, tetraethyllead, to infer the likely environmental behavior of this compound. This approach is necessitated by the data gap and should be interpreted with caution. All data presented for tetraethyllead should be considered as a proxy for this compound, and further empirical studies are critically needed to accurately characterize the environmental risk of this compound.

Introduction

This compound is an organolead compound, belonging to the same family as the historically significant gasoline additive, tetraethyllead. While less prevalent, its structural similarity suggests a comparable toxicological and environmental profile. This document aims to provide a comprehensive overview of the anticipated environmental fate and transport of this compound, drawing heavily on the extensive research conducted on tetraethyllead. We will explore its physicochemical properties, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. This guide is intended for researchers, scientists, and environmental professionals engaged in the assessment and management of organometallics in the environment.

Physicochemical Properties: Inferences from Alkyllead Compounds

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. In the absence of specific data for this compound, we can estimate its properties based on the known characteristics of tetraethyllead and general principles of chemistry.

Table 1: Estimated Physicochemical Properties of this compound Compared to Tetraethyllead

| Property | Tetraethyllead | This compound (Estimated) | Significance for Environmental Fate |

| Molecular Formula | C8H20Pb | C3H8Pb | Lower molecular weight may slightly increase volatility and water solubility compared to tetraethyllead. |

| Molecular Weight | 323.4 g/mol | ~251.3 g/mol | Influences diffusion, volatility, and transport processes. |

| Appearance | Colorless, oily liquid | Likely a colorless liquid | Affects its physical state in the environment. |

| Boiling Point | 198-202 °C (decomposes) | Expected to be lower than tetraethyllead | A lower boiling point suggests higher volatility and a greater tendency to partition into the atmosphere. |

| Vapor Pressure | ~26 Pa at 20 °C | Expected to be higher than tetraethyllead | Higher vapor pressure indicates a greater potential for volatilization from soil and water surfaces. |

| Water Solubility | ~0.2 mg/L at 20 °C | Expected to be slightly higher than tetraethyllead | Increased solubility could lead to greater mobility in aquatic systems. |

| Log Kow (Octanol-Water Partition Coefficient) | ~3.3 | Expected to be slightly lower than tetraethyllead | A lower Log Kow suggests a slightly lower potential for bioaccumulation in fatty tissues. |

| Henry's Law Constant | ~1.2 x 10^-3 atm·m³/mol | Expected to be similar to or slightly higher than tetraethyllead | A high value indicates a strong tendency to partition from water to air. |

Note: These are estimated values and should be confirmed by experimental data.

Environmental Degradation

Organolead compounds are subject to degradation in the environment through various biotic and abiotic processes. The primary degradation pathway for tetraethyllead, and likely this compound, involves the sequential removal of alkyl groups.

Abiotic Degradation

-

Photolysis: In the atmosphere, tetraethyllead is susceptible to photolytic degradation, primarily driven by reactions with hydroxyl radicals (OH•). The atmospheric half-life of tetraethyllead is estimated to be on the order of hours to a few days. It is anticipated that this compound would undergo similar atmospheric photo-oxidation.

-

Hydrolysis: In aqueous environments, the hydrolysis of tetraethyllead is generally slow. However, in the presence of sunlight and certain reactive species, degradation can be accelerated. The degradation products are typically triethyllead, diethyllead, and ultimately inorganic lead (Pb²⁺). A similar stepwise dealkylation is expected for this compound, yielding ethyllead and methyllead intermediates.

Biotic Degradation

Microorganisms in soil and sediment can play a role in the degradation of organolead compounds. Studies on tetraethyllead have shown that some bacteria and fungi can dealkylate it, although the rates are often slow. The expected biotic degradation pathway for this compound would also involve the cleavage of the carbon-lead bonds by microbial enzymes.

Diagram: Proposed Degradation Pathway of this compound

Caption: Proposed stepwise dealkylation of this compound in the environment.

Environmental Transport and Partitioning

The movement of this compound through the environment will be dictated by its physicochemical properties and the characteristics of the environmental compartments.

Atmospheric Transport

Given its expected volatility, this compound released into the atmosphere can undergo long-range transport.[1] Atmospheric deposition, through wet (rain, snow) and dry (particle settling) processes, is a significant mechanism for its entry into terrestrial and aquatic ecosystems.

Transport in Soil and Sediment

The mobility of this compound in soil and sediment will be influenced by its adsorption to soil organic matter and clay particles. Organolead compounds, including tetraethyllead, are known to have a moderate affinity for soil components, which can limit their leaching into groundwater. However, the ionic degradation products (e.g., ethyllead and methyllead ions) may be more mobile.

Transport in Water

In aquatic systems, this compound is expected to partition between the water column, sediment, and biota. Its low water solubility suggests that a significant portion will likely adsorb to suspended particles and eventually settle in the sediment. Volatilization from the water surface to the atmosphere is also a key transport process.

Diagram: Environmental Fate and Transport Pathways of this compound

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of Methylethyllead in Environmental Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylethyllead (MEL) is an organolead compound that can be found in the environment as a result of the degradation of tetraalkyllead gasoline additives. Due to its toxicity and potential for bioaccumulation, the accurate and sensitive determination of MEL in various environmental matrices is of significant importance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of MEL. However, due to the ionic nature of this compound cations, a derivatization step is necessary to convert them into volatile and thermally stable species suitable for GC-MS analysis.

This document provides detailed application notes and protocols for the analysis of this compound in water, soil, air, and biota using GC-MS. The methodologies described herein cover sample collection, preparation, derivatization, and instrumental analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of alkyllead compounds, including species related to this compound, in various environmental matrices. Please note that data specifically for this compound is limited, and therefore, data for other relevant alkyllead compounds are also included to provide a comprehensive overview.

Table 1: Quantitative Data for Alkyllead Analysis in Water Samples

| Analyte | Derivatization Reagent | Extraction Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference |

| Trimethyllead (TML) | Sodium tetraethylborate | Headspace SPME | - | - | - | [1] |

| Triethyllead (TEL) | Sodium tetraethylborate | Headspace SPME | - | - | - | [1] |

| Ionic Alkylleads | Grignard Reagent (BuMgCl) | LLE | 1-4 ng/L | - | >94% | [2] |

| Tetraethyllead (TEL) | None | Hexane LLE | 0.04 µg/L | - | 92.2 - 103% | [3] |

Table 2: Quantitative Data for Alkyllead Analysis in Soil and Sediment Samples

| Analyte | Derivatization Reagent | Extraction Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference |

| Various Organic Pollutants | None | Ultrasonic-Assisted Extraction | - | - | 46.1 - 110% | [4][5] |

| General Organic Contaminants | None | Pressurized Liquid Extraction | - | - | - | [6][7] |

Table 3: Quantitative Data for Volatile Organic Compound Analysis in Air Samples

| Analyte | Sampling Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference | |---|---|---|---|---|---|---| | Volatile Organic Compounds (VOCs) | Purge and Trap | Low ppb range | - | - |[8][9] | | Volatile Organic Compounds (VOCs) | Tenax® tube adsorption | - | - | - |[10] |

Table 4: Quantitative Data for Organic Contaminant Analysis in Biota Samples

| Analyte | Extraction Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference | |---|---|---|---|---|---|---| | Endocrine Disrupting Chemicals | Ultrasonic-Assisted Extraction | 0.5 - 20.0 ng/kg | - | 84 - 105% |[11] | | Persistent Organic Pollutants | Accelerated Solvent Extraction | - | - | - |[12] | | Pesticides & Contaminants | Acetonitrile Extraction & dSPE | - | - | - |[13] |

Experimental Protocols

Analysis of this compound in Water

This protocol describes the determination of ionic alkyllead species, including this compound, in water samples. The method involves derivatization with a Grignard reagent to form volatile tetraalkyllead compounds, followed by extraction and GC-MS analysis.

a. Sample Collection and Storage:

-

Collect water samples in clean glass bottles.

-

Acidify the samples to a pH < 2 with nitric acid to preserve the ionic lead species.

-

Store the samples at 4°C until analysis.

b. Derivatization and Extraction Protocol:

-

To a 100 mL water sample in a separatory funnel, add a suitable buffer to adjust the pH to the optimal range for derivatization (typically around pH 9).

-

Add a chelating agent, such as diethyldithiocarbamate (DDTC), to complex the ionic alkyllead species.

-

Extract the complexes into an organic solvent like n-hexane by vigorous shaking for 2-3 minutes.

-

Separate the organic layer.

-

Carefully add a Grignard reagent, such as n-butylmagnesium chloride (BuMgCl) in tetrahydrofuran (THF), to the organic extract. This will convert the ionic alkyllead species into their butylated, volatile derivatives. For example, the this compound cation (CH₃)(C₂H₅)Pb²⁺ would be converted to methylethyl-dibutyllead.

-

After the reaction is complete (typically after 30-60 minutes at room temperature), quench the excess Grignard reagent by carefully adding dilute sulfuric acid.

-

Wash the organic layer with deionized water.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

c. GC-MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Example SIM Ions for Butylated this compound | To be determined based on the mass spectrum of the derivatized standard. |

Analysis of this compound in Soil and Sediment

This protocol outlines a method for the analysis of ionic alkyllead compounds in soil and sediment. The procedure involves extraction of the target analytes, followed by derivatization and GC-MS analysis.

a. Sample Collection and Preparation:

-

Collect soil or sediment samples using a stainless-steel corer or scoop.

-

Store samples in glass jars at 4°C.

-

Prior to extraction, air-dry the samples and sieve them through a 2-mm mesh to remove large debris.

b. Extraction and Derivatization Protocol:

-

Weigh 10 g of the dried and sieved sample into a glass centrifuge tube.

-

Add 20 mL of an appropriate extraction solvent mixture, such as methanol/water or a solution containing a chelating agent.

-

Perform ultrasonic-assisted extraction (UAE) for 30 minutes.[4][5]

-

Centrifuge the sample at 3000 rpm for 10 minutes and decant the supernatant.

-

Repeat the extraction process twice more and combine the supernatants.

-

The combined extract can then be derivatized using the Grignard reaction as described in the water protocol (Section 1.b), with appropriate adjustments for the solvent matrix. Alternatively, derivatization with sodium tetraethylborate can be employed.

Analysis of this compound in Air

This protocol describes a method for the determination of volatile organolead compounds, including derivatized this compound, in air samples. The method utilizes thermal desorption from an adsorbent tube followed by GC-MS analysis.

a. Sample Collection:

-

Use a personal sampling pump to draw a known volume of air through a sorbent tube packed with a suitable adsorbent material (e.g., Tenax®).

-

After sampling, seal the tubes and store them at 4°C until analysis.

b. Analysis Protocol:

-

Place the sorbent tube in a thermal desorber unit connected to the GC-MS system.

-

The tube is heated, and the trapped analytes are desorbed and transferred to the GC column by a flow of inert carrier gas.

-

For ionic this compound, a pre-derivatization step before collection or an in-situ derivatization on the sorbent tube would be necessary. This is a complex procedure and requires specialized method development. An alternative is to collect the particulate matter on a filter and then proceed with an extraction and derivatization protocol similar to the one for soil.

Analysis of this compound in Biota

This protocol provides a general procedure for the analysis of alkyllead compounds in biological tissues, such as fish. The method involves tissue homogenization, extraction, and derivatization prior to GC-MS analysis.

a. Sample Preparation:

-

Homogenize the tissue sample.

-

Store the homogenized sample frozen until extraction.

b. Extraction and Derivatization Protocol:

-

Weigh 5 g of the homogenized tissue into a centrifuge tube.

-

Perform an extraction using a suitable technique such as pressurized liquid extraction (PLE) with an appropriate solvent system (e.g., hexane/acetone).[6][7]

-

Alternatively, use an ultrasonic-assisted extraction with a solvent mixture.[11]

-

The resulting extract will contain lipids and other co-extractives that may interfere with the analysis. A cleanup step, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE), is highly recommended.

-

After cleanup, the extract is ready for derivatization using the Grignard reaction as described in the water protocol (Section 1.b).

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the logical relationships and workflows for the GC-MS analysis of this compound in different environmental matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Speciation of inorganic lead and ionic alkyllead compounds by GC/MS in prescreened rainwaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of tetraethyllead in water by gas chromatography-mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.dphen1.com [library.dphen1.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]

- 10. brjac.com.br [brjac.com.br]

- 11. A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nemc.us [nemc.us]

- 13. chromatographyonline.com [chromatographyonline.com]

Application Note: HPLC Separation of Methylethyllead and Other Organolead Species

Abstract